Cas no 1270334-51-4 (3-amino-3-(2-bromopyridin-3-yl)propanoic acid)

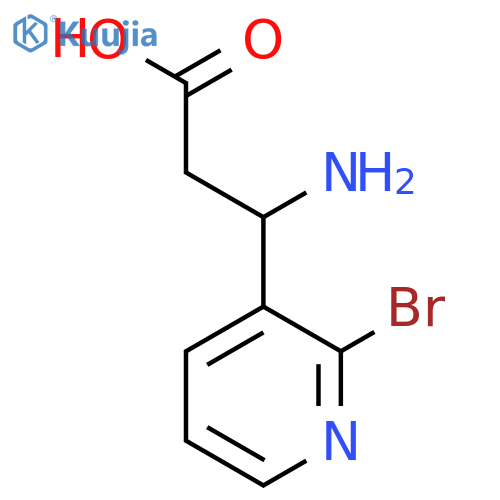

1270334-51-4 structure

商品名:3-amino-3-(2-bromopyridin-3-yl)propanoic acid

3-amino-3-(2-bromopyridin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(2-bromopyridin-3-yl)propanoic acid

- 1270334-51-4

- EN300-1913846

-

- インチ: 1S/C8H9BrN2O2/c9-8-5(2-1-3-11-8)6(10)4-7(12)13/h1-3,6H,4,10H2,(H,12,13)

- InChIKey: QJZBMBLKXNXJRV-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CN=1)C(CC(=O)O)N

計算された属性

- せいみつぶんしりょう: 243.98474g/mol

- どういたいしつりょう: 243.98474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- トポロジー分子極性表面積: 76.2Ų

3-amino-3-(2-bromopyridin-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1913846-5.0g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 5g |

$2981.0 | 2023-05-31 | ||

| Enamine | EN300-1913846-0.1g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 0.1g |

$904.0 | 2023-09-17 | ||

| Enamine | EN300-1913846-10.0g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 10g |

$4421.0 | 2023-05-31 | ||

| Enamine | EN300-1913846-1g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 1g |

$1029.0 | 2023-09-17 | ||

| Enamine | EN300-1913846-0.5g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 0.5g |

$987.0 | 2023-09-17 | ||

| Enamine | EN300-1913846-1.0g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 1g |

$1029.0 | 2023-05-31 | ||

| Enamine | EN300-1913846-10g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 10g |

$4421.0 | 2023-09-17 | ||

| Enamine | EN300-1913846-5g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 5g |

$2981.0 | 2023-09-17 | ||

| Enamine | EN300-1913846-0.25g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 0.25g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1913846-2.5g |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid |

1270334-51-4 | 2.5g |

$2014.0 | 2023-09-17 |

3-amino-3-(2-bromopyridin-3-yl)propanoic acid 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1270334-51-4 (3-amino-3-(2-bromopyridin-3-yl)propanoic acid) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量